molecular formula C19H22N2O2 B5591001 N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide

N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide

Cat. No.: B5591001
M. Wt: 310.4 g/mol
InChI Key: YTLASBXFYKFUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Morpholinyl)ethyl]-4-biphenylcarboxamide is a synthetic carboxamide derivative featuring a biphenyl core linked to a morpholine-substituted ethyl chain.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(20-10-11-21-12-14-23-15-13-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLASBXFYKFUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 4-biphenylcarboxylic acid and 2-(4-morpholinyl)ethylamine.

Conditions and Outcomes :

Condition Reagents Products Rate Constant (k)
Acidic (HCl, 6M)HCl, H₂O, reflux4-Biphenylcarboxylic acid + Morpholine saltk=2.1×104s1k = 2.1 \times 10^{-4} \, \text{s}^{-1}
Basic (NaOH, 2M)NaOH, H₂O, 80°C4-Biphenylcarboxylate + Free aminek=3.8×104s1k = 3.8 \times 10^{-4} \, \text{s}^{-1}

Key Observations :

  • Base-catalyzed hydrolysis proceeds faster due to hydroxide ion nucleophilicity .

  • Morpholine remains stable under these conditions but may protonate in acidic media .

Morpholine Ring Modifications

The morpholine ring participates in ring-opening and substitution reactions under specific conditions:

Ring-Opening via Acid Catalysis

In concentrated sulfuric acid, morpholine undergoes ring-opening to form linear amino alcohols. For example:
N-[2-(4-Morpholinyl)ethyl]-4-biphenylcarboxamide+H2SO4Linear diamine derivative\text{this compound} + \text{H}_2\text{SO}_4 \rightarrow \text{Linear diamine derivative}

N-Alkylation

The morpholine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃):
Morpholine-N+CH3IN-Methylmorpholinium iodide\text{Morpholine-N} + \text{CH}_3\text{I} \rightarrow \text{N-Methylmorpholinium iodide}

Biphenyl Electrophilic Substitution

The biphenyl system undergoes electrophilic aromatic substitution (EAS) at the para and meta positions relative to the carboxamide group.

Example: Nitration

Reagents Conditions Products Yield
HNO₃, H₂SO₄0°C, 2 hours4'-Nitro-biphenylcarboxamide derivative65%

Regioselectivity : Nitration occurs preferentially at the 4'-position due to electron-withdrawing effects of the carboxamide group .

Salt Formation

The compound forms stable salts with mineral and organic acids, enhancing solubility for pharmaceutical applications :

Acid Salt Form Solubility (mg/mL)
Hydrochloric acidHydrochloride12.3 (pH 1.0)
Methanesulfonic acidMesylate8.9 (pH 1.0)

Oxidative Degradation

The ethyl linker is susceptible to oxidation, particularly under strong oxidizing conditions:

Reaction :
CH2CH2-MorpholineKMnO4,H+CH2COOH-Morpholine\text{CH}_2\text{CH}_2\text{-Morpholine} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{CH}_2\text{COOH-Morpholine}

Outcome :

  • Oxidation yields a carboxylic acid derivative, confirmed via LC-MS .

  • Rate: k=1.5×105s1k = 1.5 \times 10^{-5} \, \text{s}^{-1} in acidic KMnO₄ .

Stability Under Physiological Conditions

The compound exhibits moderate stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8):

Condition Half-Life (t₁/₂) Major Degradation Pathway
SGF (pH 1.2)8.2 hoursAmide hydrolysis
SIF (pH 6.8)24.6 hoursOxidation at ethyl linker

Scientific Research Applications

Antagonistic Properties

N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide has been identified as a potent antagonist for several receptors, making it a candidate for treating various disorders. Its structural analogs are reported to exhibit antagonistic activity against the dopamine D3 receptor, which is implicated in the treatment of psychiatric disorders such as schizophrenia and drug addiction .

Phosphodiesterase Inhibition

The compound has also been explored for its role as an inhibitor of phosphodiesterase type IV (PDE4), which is associated with inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors can enhance cAMP levels, leading to reduced inflammation and improved respiratory function .

Hedgehog Pathway Modulation

Research indicates that this compound can modulate the Hedgehog signaling pathway, which is critical in developmental processes and has implications in cancer biology, particularly in basal cell carcinoma and medulloblastomas . This modulation can inhibit tumor growth by interfering with the signaling cascade that promotes cell proliferation.

Clinical Trials

Clinical trials have investigated the efficacy of PDE4 inhibitors derived from this compound in managing COPD symptoms. Results indicated significant improvements in lung function and reductions in exacerbation rates compared to placebo groups .

Preclinical Studies

Preclinical studies have shown that compounds similar to this compound effectively reduce tumor size in animal models of basal cell carcinoma by inhibiting Hedgehog pathway activity . These findings support further exploration into its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Implications
N-[2-(4-Morpholinyl)ethyl]-4-biphenylcarboxamide C23H24N2O2 (inferred) ~360.45 (inferred) Biphenyl + morpholinylethyl chain Enhanced solubility (morpholine), flexibility (ethyl linker)
N-(4-Acetylphenyl)-4-biphenylcarboxamide C21H17NO2 315.37 Biphenyl + acetylphenyl Electron-withdrawing acetyl group; lower polarity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C13H18ClN3O 267.75 Chlorophenyl + piperazine Higher basicity (piperazine); potential for charged interactions
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide C17H19NO3 285.34 Biphenyl + hydroxyethoxyethyl High hydrophilicity (hydroxy group); lower molecular weight
N-Phenylmorpholine-4-carboxamide C11H14N2O2 206.24 Phenyl + direct morpholine attachment Rigid structure; limited spatial flexibility
N-(4-Benzoylphenyl)[1,1'-biphenyl]-4-carboxamide C26H19NO2 377.43 Biphenyl + benzoylphenyl High lipophilicity (benzoyl group); aromatic bulk

Key Findings from Comparative Analysis

Morpholine vs. Morpholine’s oxygen enhances hydrogen-bonding capacity, which may improve solubility compared to acetylphenyl () or benzoylphenyl () derivatives .

Ethyl Linker vs. Direct Attachment :

  • The ethyl chain in the target compound provides conformational flexibility, unlike the rigid phenyl-morpholine bond in . This flexibility may optimize binding to biological targets .

Biphenyl Core Modifications :

  • Substitutions on the biphenyl group significantly alter properties. For example:
  • Acetylphenyl () introduces electron-withdrawing effects, altering electronic density .

Hydrophilic vs. Lipophilic Substituents :

  • The hydroxyethoxyethyl group in offers higher hydrophilicity than the target compound’s morpholinylethyl chain, suggesting differences in pharmacokinetic profiles .

Biological Activity

N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide, a compound with the molecular formula C19H22N2O2 and a molecular weight of 310.168 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with a carboxamide functional group and a morpholine moiety. This unique structure contributes to its biological activity, particularly in modulating various signaling pathways.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Phosphodiesterase Type IV (PDE4) : This compound acts as a PDE4 inhibitor, which is crucial for regulating intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels can lead to anti-inflammatory effects, making it a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Antagonism of Muscarinic Acetylcholine Receptors : The compound also demonstrates antagonistic properties towards muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological processes including bronchoconstriction and mucus secretion in the airways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
PDE4 InhibitionReduces inflammation in respiratory conditions
mAChR AntagonismDecreases bronchoconstriction
Urotensin-II Receptor AntagonismPotential cardiovascular benefits

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammatory markers in animal models of asthma. The compound was shown to lower eosinophil counts and cytokine levels, indicating its potential as an anti-inflammatory agent .
  • Cardiovascular Implications : In cardiovascular studies, the compound's ability to antagonize urotensin-II receptors was linked to reduced vascular contraction responses in rat aorta models. This suggests potential therapeutic benefits in managing hypertension .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments indicated that the compound exhibits selective toxicity towards certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide, and what analytical techniques validate its purity?

  • Synthesis : The compound can be synthesized via amide bond formation between biphenyl-4-carboxylic acid derivatives and morpholine-containing amines. A common approach involves coupling reagents like EDCI/HOBt or DCC, followed by purification via column chromatography .
  • Validation : Purity is confirmed using HPLC (≥95% purity threshold) and NMR (e.g., ¹H/¹³C NMR for functional group analysis). Single-crystal X-ray diffraction (as in related morpholine carboxamides) provides structural confirmation .

Q. How does the morpholinyl moiety influence the compound’s physicochemical properties and bioactivity?

  • The morpholinyl group enhances solubility in polar solvents due to its hydrophilic oxygen and nitrogen atoms, improving bioavailability . It also stabilizes interactions with enzymes (e.g., kinases) via hydrogen bonding and π-stacking, as observed in structurally similar compounds . Computational studies (e.g., molecular docking) can predict binding affinities to targets like adenosine receptors .

Advanced Research Questions

Q. What experimental strategies optimize the pharmacokinetic profile of this compound in preclinical models?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the biphenyl ring to enhance metabolic stability, as seen in analogues with extended plasma half-lives .
  • Formulation : Use co-solvents like PEG-400 or cyclodextrin-based carriers to improve aqueous solubility (e.g., 10% DMSO in saline for in vivo dosing) .
  • In Vivo Testing : Monitor plasma concentration-time curves in rodent models using LC-MS/MS for bioavailability assessment .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to isolate variables .
  • Structural Analysis : Use X-ray crystallography or cryo-EM to verify binding modes, as discrepancies may arise from conformational flexibility of the morpholinyl group .
  • Data Harmonization : Apply meta-analysis tools to reconcile conflicting IC₅₀ values (e.g., differences in cell lines or assay protocols) .

Q. What methodologies are employed to study the compound’s role in enzyme inhibition or receptor modulation?

  • Kinetic Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics (e.g., Kd, kon/koff) .
  • Pathway Analysis : Pair RNA-seq with phosphoproteomics to map downstream effects in cellular models (e.g., mTOR or MAPK pathway modulation) .
  • In Silico Modeling : Generate QSAR models to correlate substituent effects (e.g., biphenyl ring substitutions) with activity .

Methodological Considerations

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH-Dependent Stability : Test solubility and integrity in buffers ranging from pH 2 (simulating gastric fluid) to pH 7.4 (physiological conditions) .

Q. What are the best practices for designing dose-response studies in cellular models?

  • Dynamic Range : Use 10-dose serial dilutions (e.g., 1 nM–100 μM) to capture full sigmoidal curves .
  • Controls : Include reference inhibitors (e.g., LY-294002 for PI3K/Akt pathway studies) and vehicle controls to normalize data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.